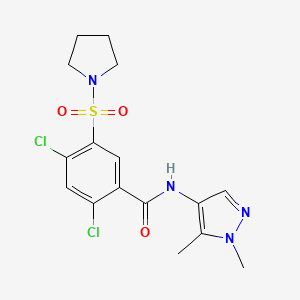![molecular formula C16H17Cl2N5O6S B4381011 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE](/img/structure/B4381011.png)
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Overview
Description
2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholine and a sulfonyl chloride reagent.
Attachment of the Pyrazole Moiety: The final step involves the reaction of the intermediate with 4-nitro-1H-pyrazole under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro groups can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different substituents on the benzene ring.
Hydrolysis: Breakdown of the compound into its constituent parts.
Scientific Research Applications
2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.
Materials Science: Use in the synthesis of novel materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfonyl group are likely to play key roles in its biological activity, potentially through interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(morpholinosulfonyl)benzamide: Lacks the pyrazole moiety.
2,4-Dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the morpholinosulfonyl group.
Uniqueness
The combination of the morpholinosulfonyl group and the pyrazole moiety in 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide provides unique properties that are not present in the similar compounds listed above. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,4-dichloro-5-morpholin-4-ylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O6S/c17-13-8-14(18)15(30(27,28)22-3-5-29-6-4-22)7-12(13)16(24)19-1-2-21-10-11(9-20-21)23(25)26/h7-10H,1-6H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJMXFQFVWRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCN3C=C(C=N3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4380933.png)

![[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE](/img/structure/B4380937.png)

![{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4380942.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B4380959.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4380961.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4380969.png)
![2,4-dichloro-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4380970.png)
![2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4380977.png)
![2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4380983.png)
![2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4380988.png)


